Unprecedented 24‑Hydroperoxy‑19‑Oxo‑Dammarane Scaffold Defines a Chemically Distinct Sub‑Class
Gypenoside GD5 (compound 5) represents the first described example of a 24‑hydroperoxy‑19‑oxo‑dammarane triterpenoid [1]. This architectural feature is absent from all other structurally characterized gypenosides isolated from G. pentaphyllum, including the GD1–GD4 series, as well as from the major ginsenosides (e.g., Rb1, Rg3, Rd) [1][2]. The presence of the 19‑oxo group and the 24‑hydroperoxy moiety creates a unique pharmacophore that cannot be reproduced by commercially available gypenoside or ginsenoside alternatives.
| Evidence Dimension | Core triterpenoid scaffold |
|---|---|
| Target Compound Data | 24‑hydroperoxy‑19‑oxo‑dammarane (first reported instance) |
| Comparator Or Baseline | All previously reported dammarane‑type gypenosides/ginsenosides (e.g., protopanaxadiol, 20(S)‑protopanaxadiol, ocotillol types) |
| Quantified Difference | Qualitative structural distinction: unprecedented oxidation pattern and hydroperoxide moiety |
| Conditions | Structural elucidation by 1D/2D NMR, HRESIMS, and acid hydrolysis |
Why This Matters
Procuring a compound with a first‑in‑class scaffold enables interrogation of structure‑activity relationships (SAR) that are inaccessible with generic gypenosides or ginsenosides.
- [1] Wang, J.; Yang, J.-L.; Zhou, P.-P.; Meng, X.-H.; Shi, Y.-P. Further New Gypenosides from Jiaogulan (Gynostemma pentaphyllum). J. Agric. Food Chem. 2017, 65 (29), 5926–5934. View Source
- [2] Lee, C.; Lee, J. W.; Jin, Q.; Jang, H.; Jang, H.-J.; Rho, M.-C.; Lee, M. K.; Lee, C. K.; Lee, M. K.; Hwang, B. Y. Isolation and Characterization of Dammarane-Type Saponins from Gynostemma pentaphyllum and Their Inhibitory Effects on IL-6-Induced STAT3 Activation. J. Nat. Prod. 2015, 78 (5), 971–976. View Source
